4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid
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Overview
Description
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid is a complex organic compound that features a thiazolidine ring fused with a benzene sulfonic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and scalability. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of combinatorial libraries of biologically active compounds.
Biology: Investigated for its potential antimicrobial, antitumor, and anti-tubercular properties.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes, neuropathy, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or proteins, thereby modulating biological processes such as cell proliferation, apoptosis, and inflammation . The presence of the thiazolidine ring and sulfonic acid group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 4-[(5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- Ethyl 1-[5-cyano-3-[(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate
Uniqueness
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid is unique due to its specific structural features, such as the combination of a thiazolidine ring with a benzene sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
303154-35-0 |
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Molecular Formula |
C10H7NO4S3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H7NO4S3/c12-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)18(13,14)15/h1-5H,(H,11,12,16)(H,13,14,15) |
InChI Key |
LNSHEIHQRFZLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)S(=O)(=O)O |
Origin of Product |
United States |
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